rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis
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Description
Imidazole-based compounds are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands .
Synthesis Analysis
The direct functionalization of imidazole-based scaffolds has been considered as one of the most efficient strategies for the construction of imidazole derivatives . This process often involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Molecular Structure Analysis
The molecular structure of imidazole-based compounds can be characterized via various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .Chemical Reactions Analysis
Imidazole-based compounds can undergo various chemical reactions, including proton conduction . The proton conduction process is temperature- and humidity-dependent, and the best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .Physical and Chemical Properties Analysis
Imidazole-based compounds are often highly water-stable . Their physical and chemical properties, including proton conductivities, can be influenced by factors such as temperature and humidity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)8-7(1-4-14-8)5-11-3-2-10-6-11;/h2-3,6-8H,1,4-5H2,(H,12,13);1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXQJNDIVXUHME-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CN2C=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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